A Technical Guide to 5-Chloro-2-morpholin-4-yl-phenylamine: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 5-Chloro-2-morpholin-4-yl-phenylamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 90875-44-8
This technical guide provides an in-depth overview of 5-Chloro-2-morpholin-4-yl-phenylamine, a key intermediate in the synthesis of pharmacologically active compounds. Due to its structural motifs—a substituted phenylamine and a morpholine ring—this compound serves as a valuable building block in the development of kinase inhibitors and other therapeutic agents. This document details its physicochemical properties, provides a representative synthetic protocol, and explores its relevance in the context of targeted cancer therapy, specifically as a scaffold for inhibitors of the PI3K/Akt/mTOR signaling pathway.
Physicochemical and Spectral Data
While extensive experimental data for this specific intermediate is not widely published, the following table summarizes key computed and expected physicochemical properties and spectral characteristics. These values are essential for researchers working with this compound in a laboratory setting.
| Property | Value |
| CAS Number | 90875-44-8[1] |
| Molecular Formula | C₁₀H₁₃ClN₂O[1] |
| Molecular Weight | 212.68 g/mol |
| IUPAC Name | 5-Chloro-2-(morpholin-4-yl)aniline[1] |
| Synonyms | 5-Chloro-2-morpholin-4-ylaniline, (5-chloro-2-morpholino-phenyl)amine[1] |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents |
| Predicted XLogP3 | 2.2 |
| Predicted Hydrogen Bond Donors | 1 |
| Predicted Hydrogen Bond Acceptors | 3 |
Expected Spectral Data Interpretation
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by their positions relative to the chloro, amino, and morpholino groups. The protons of the morpholine ring will likely appear as two distinct triplets around 2.8-3.9 ppm. The amine protons will present as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (115-150 ppm), while the morpholine carbons will appear in the upfield region (48-68 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O-C stretching of the morpholine ether linkage.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Experimental Protocols: Synthesis of 5-Chloro-2-morpholin-4-yl-phenylamine
The synthesis of 5-Chloro-2-morpholin-4-yl-phenylamine can be achieved through several synthetic routes. One common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[2] An alternative approach is through nucleophilic aromatic substitution (SNAr).[3][4] Below is a representative protocol for the Buchwald-Hartwig amination.
Representative Synthesis via Buchwald-Hartwig Amination
This protocol describes the synthesis of the title compound from 2,4-dichloroaniline and morpholine.
Materials:
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2,4-dichloroaniline
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Morpholine
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Palladium(II) acetate (Pd(OAc)₂)
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2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOtBu)
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Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer and heating mantle
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Add anhydrous toluene to the flask, followed by 2,4-dichloroaniline (1.0 equivalent).
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Finally, add morpholine (1.2 equivalents) to the reaction mixture.
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Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield 5-Chloro-2-morpholin-4-yl-phenylamine.
Characterization:
The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in Drug Discovery and Development
The 5-chloro-2-morpholino-phenylamine scaffold is a "privileged structure" in medicinal chemistry.[5] This means that this particular arrangement of atoms is recurrent in molecules that exhibit a wide range of biological activities. The morpholine moiety often improves the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[5] The chloro-substituted aniline portion provides a handle for further chemical modifications and can contribute to the binding affinity of the molecule to its biological target.
Derivatives of this compound are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8] This pathway is frequently hyperactivated in various types of cancer, making it a prime target for the development of novel anticancer therapies.[6][7][8]
Many potent and selective inhibitors of PI3K and mTOR incorporate a morpholine ring in their structure.[6][7][8] The oxygen atom of the morpholine ring can form a critical hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition. 5-Chloro-2-morpholin-4-yl-phenylamine serves as a key starting material or intermediate for the synthesis of such inhibitors. By modifying the primary amine group, medicinal chemists can introduce various functionalities to optimize the potency, selectivity, and pharmacokinetic properties of the final drug candidate.
Conclusion
5-Chloro-2-morpholin-4-yl-phenylamine is a synthetically valuable compound that holds a significant position in the field of medicinal chemistry and drug discovery. Its utility as a versatile intermediate for the construction of potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, underscores its importance for researchers in oncology and related fields. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for the continued development of novel therapeutics.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]



